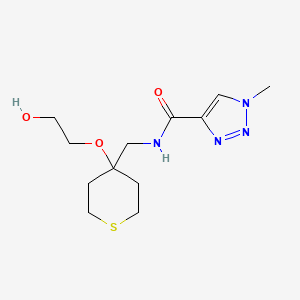
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H20N4O3S and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 2310015-80-4) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a triazole ring and a tetrahydrothiopyran moiety, which are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O₃S |
| Molecular Weight | 300.38 g/mol |
| CAS Number | 2310015-80-4 |
Antimicrobial Properties
Research indicates that derivatives of triazoles, including this compound, exhibit significant antibacterial activity. A study highlighted the effectiveness of triazole compounds against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial enzymes such as DNA gyrase, which is critical for bacterial replication and survival .
Case Study: Antibacterial Efficacy
In a comparative analysis of triazole derivatives:
- Compound : N-(substituted triazole)
- Target Strains : E. coli, S. aureus
- Results : The compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against multidrug-resistant E. coli, showcasing its potential as an effective antibacterial agent .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. The presence of the triazole moiety is crucial for its interaction with biological targets. It has been shown to bind effectively to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This characteristic positions it as a promising candidate for drug design aimed at treating infections and other diseases.
Anti-Viral Activity
In addition to antibacterial properties, there is emerging evidence suggesting that this compound may possess anti-viral activity. Research has indicated that related tetrahydrothiopyran derivatives exhibit efficacy against viruses such as varicella-zoster virus (VZV) and herpes simplex virus (HSV). The pharmacokinetic profile suggests favorable absorption and low toxicity at therapeutic doses .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Thiophene-2-carboxylic acid | Simple thiophene derivative | Limited antibacterial properties |
| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Distinct biological activity |
| N-(substituted triazole derivatives) | Various substitutions on the triazole ring | Enhanced antibacterial activity |
The unique combination of functional groups in this compound contributes to its distinctive chemical and biological properties compared to these related compounds.
Eigenschaften
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-16-8-10(14-15-16)11(18)13-9-12(19-5-4-17)2-6-20-7-3-12/h8,17H,2-7,9H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYOGRAOJBGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














